molecular formula C18H14F3N3O2 B2778779 1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1206996-51-1

1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2778779
CAS No.: 1206996-51-1
M. Wt: 361.324
InChI Key: HPIJFHAENILOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea” is a chemical compound. It is a derivative of quinoline, a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of substituted N-(quinolin-4-yl)ethanediamine phenyl urea derivatives were prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .


Molecular Structure Analysis

The molecular structure of “this compound” includes a quinoline moiety, a urea group, and a trifluoromethyl group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include quinoline synthesis, chlorination, and substitution reactions .


Physical and Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not provided in the retrieved sources.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

A series of novel compounds including "1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea" derivatives were synthesized and evaluated for their biological activity. These compounds demonstrated significant antiproliferative effects against various cancer cell lines. Specifically, derivatives with hydroxy or halogen substituents showed moderate antiproliferative effects, with stronger activity noted against breast carcinoma MCF-7 cell line. Additionally, bis-ureas with hydroxy and fluoro substituents exhibited extreme selectivity against MCF-7 cells, suggesting potential for development as breast carcinoma drugs due to their high activity and selectivity (Perković et al., 2016).

Adenosine A3 Receptor Antagonism

Isoquinoline and quinazoline urea derivatives, including structures similar to "this compound," have been found to bind to human adenosine A3 receptors. These compounds, particularly those with electron-donating substituents like methyl or methoxy at specific positions, showed potent antagonistic activity against the human adenosine A3 receptor, indicating their potential use in exploring adenosine receptor-mediated pathways and diseases (Muijlwijk-Koezen et al., 2000).

Supramolecular Chemistry and Materials Science

Quinoline urea derivatives have been investigated for their ability to form supramolecular gels in the presence of AgNO3. These compounds, through interactions with silver ions, demonstrate the potential for creating materials with unique properties, including fluorescence and structural versatility for applications in sensing, catalysis, and materials science (Braga et al., 2013).

Fluorescent Labeling Reagents

The derivative "6-Methoxy-4-quinolone," closely related to the compound , has been utilized as a fluorescent labeling reagent, indicating the broader utility of such compounds in biomedical analysis. It demonstrates strong fluorescence across a wide pH range in aqueous media, making it valuable for labeling and detection applications in biological and chemical assays (Hirano et al., 2004).

Future Directions

The future directions for research on “1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea” and similar compounds could include further exploration of their biological activities and potential applications in medicine .

Properties

IUPAC Name

1-(6-methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-26-12-9-11-5-4-8-22-16(11)15(10-12)24-17(25)23-14-7-3-2-6-13(14)18(19,20)21/h2-10H,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIJFHAENILOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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